molecular formula C7H16N2S B7724225 N,N'-di(propan-2-yl)carbamimidothioic acid

N,N'-di(propan-2-yl)carbamimidothioic acid

Cat. No.: B7724225
M. Wt: 160.28 g/mol
InChI Key: KREOCUNMMFZOOS-UHFFFAOYSA-N
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Description

N,N’-di(propan-2-yl)carbamimidothioic acid, also known as N,N’-diisopropylcarbodiimide, is a chemical compound with the molecular formula C7H14N2. It is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to form stable intermediates. This compound is a liquid at room temperature, making it easier to handle compared to its solid counterparts .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-di(propan-2-yl)carbamimidothioic acid can be synthesized from N,N’-disubstituted thioureas. One common method involves the reaction of N,N’-disubstituted thioureas with 2-chloro-4,6-dimethylpyrimidine, 2,4-dichloropyrimidine, or N-phenylbenzimidoyl chloride . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of N,N’-di(propan-2-yl)carbamimidothioic acid often involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N’-di(propan-2-yl)carbamimidothioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N,N’-di(propan-2-yl)urea, substituted carbodiimides, and various addition products depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-di(propan-2-yl)carbamimidothioic acid involves the formation of a reactive intermediate that facilitates the coupling of amino acids in peptide synthesis. The carbodiimide group reacts with the carboxyl group of one amino acid, forming an O-acylisourea intermediate. This intermediate then reacts with the amino group of another amino acid, forming a peptide bond and releasing N,N’-di(propan-2-yl)urea as a by-product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di(propan-2-yl)carbamimidothioic acid is unique due to its liquid state at room temperature, which makes it easier to handle and use in various reactions. Additionally, the by-products formed during its reactions are often soluble in organic solvents, simplifying the purification process .

Properties

IUPAC Name

N,N'-di(propan-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOCUNMMFZOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=NC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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